3-Butoxy-5-(trifluoromethyl)phenol

Description

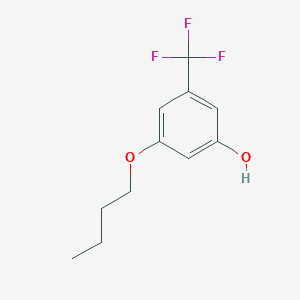

3-Butoxy-5-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by a butoxy (-OC₄H₉) substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

3-butoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c1-2-3-4-16-10-6-8(11(12,13)14)5-9(15)7-10/h5-7,15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTYWOIFIWGJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286044 | |

| Record name | Phenol, 3-butoxy-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881328-69-3 | |

| Record name | Phenol, 3-butoxy-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881328-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-butoxy-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains a cornerstone for introducing alkoxy groups onto phenolic frameworks. In the context of 3-butoxy-5-(trifluoromethyl)phenol, this method involves deprotonating the phenolic hydroxyl group with a strong base (e.g., K₂CO₃ or NaH) followed by nucleophilic substitution with butyl bromide. For example, methyl 3,5-dichloro-4-hydroxybenzoate was alkylated with tert-butyl groups using N,N-dimethylmethanamine in toluene, yielding analogs with substituted alkoxy motifs. Applied to 5-(trifluoromethyl)phenol, this approach could selectively target the hydroxyl group at position 3, though steric hindrance from the trifluoromethyl group may necessitate elevated temperatures or polar aprotic solvents like DMF.

Sequential Alkylation-Hydrolysis

A two-step alkylation-hydrolysis protocol, as demonstrated in the synthesis of 3,5-dichloro-4-alkoxy derivatives , offers a pathway to install butoxy groups. Starting with a protected phenolic precursor (e.g., methyl 3-chloro-4-hydroxy-5-methoxybenzoate), alkylation with butyl bromide under basic conditions followed by ester hydrolysis yields the target phenol. For this compound, this method would require a trifluoromethyl-substituted starting material, such as 3-chloro-5-(trifluoromethyl)phenol , to ensure regioselectivity.

Mitsunobu Reaction for Etherification

Reaction Mechanism and Applications

The Mitsunobu reaction, which couples alcohols with phenols using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, has been employed to synthesize ethers with high regiocontrol. For instance, 3,5-bis(trifluoromethyl)phenol was coupled with cyclopentanol derivatives via Mitsunobu conditions to yield ethers in 83% yield. Adapting this method, this compound could be synthesized by reacting 5-(trifluoromethyl)resorcinol with butanol under Mitsunobu conditions. The reaction typically proceeds at room temperature in dichloromethane or THF, with purification via silica gel chromatography.

Substrate Compatibility

The electron-withdrawing trifluoromethyl group enhances the acidity of the phenolic hydroxyl, facilitating deprotonation and improving reaction efficiency. However, steric bulk at position 5 may slow the reaction, necessitating extended reaction times or excess reagents.

Copper-Catalyzed Hydroxylation of Aryl Halides

Methodology from 3,5-Bis(trifluoromethyl)phenol Synthesis

Aryl halides undergo hydroxylation under copper catalysis, as demonstrated in the synthesis of 3,5-bis(trifluoromethyl)phenol from 3,5-bis(trifluoromethyl)iodobenzene. Using CuCl₂, KOH, and ethylene glycol in DMSO/H₂O at 120°C for 24 hours, the iodine substituent is replaced by a hydroxyl group with 96% yield. Applying this to 3-butoxy-5-(trifluoromethyl)iodobenzene would directly yield the target compound, though the synthesis of the iodo precursor requires additional steps.

Challenges in Precursor Synthesis

Synthesizing 3-butoxy-5-(trifluoromethyl)iodobenzene demands sequential functionalization. One potential route involves:

-

Iodination : Introduce iodine at position 3 of 5-(trifluoromethyl)phenol via directed ortho-metalation.

-

Butoxy Installation : Protect the hydroxyl group, alkylate position 3 with butyl bromide, and deprotect.

-

Hydroxylation : Apply copper-catalyzed conditions to replace iodine with hydroxyl.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

One of the primary reactions involving 3-butoxy-5-(trifluoromethyl)phenol is electrophilic aromatic substitution, particularly with electrophiles that can react with the aromatic ring. The presence of both the butoxy and trifluoromethyl groups influences the reactivity and regioselectivity of these reactions.

-

Trifluoromethylation : The trifluoromethyl group can be introduced into the aromatic ring through various methods, including:

Oxidation Reactions

This compound can undergo oxidation reactions, which can modify its functional groups or convert it into other useful derivatives.

-

Oxidative O-Trifluoromethylation : This reaction can be facilitated using as a source of trifluoromethyl groups in the presence of oxidants like Selectfluor or N-fluorobenzenesulfonimide, yielding O-trifluoromethylated products in moderate to good yields .

Coupling Reactions

The compound can also participate in coupling reactions, which are essential for synthesizing more complex molecules.

-

Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides or other electrophiles. The presence of the butoxy group can enhance solubility and reactivity in these reactions.

Pharmacological Potential

Studies have suggested that derivatives of this compound could exhibit antiproliferative effects against cancer cell lines, indicating their potential utility in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in drug development due to its ability to interact with various biological targets:

- Biological Activity : Research indicates that 3-butoxy-5-(trifluoromethyl)phenol may modulate enzyme activity and receptor interactions, suggesting potential therapeutic applications. The lipophilicity provided by the trifluoromethyl group allows for better membrane permeability, enhancing its pharmacokinetic properties.

-

Case Studies :

- A study explored its role as a ligand in receptor modulation, demonstrating effective binding affinity in cellular assays .

- Another investigation highlighted its potential as an allosteric modulator for nuclear receptors, indicating its utility in developing novel therapeutic agents targeting metabolic disorders .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Building Block : It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The presence of both electron-donating (butoxy) and electron-withdrawing (trifluoromethyl) groups allows for diverse reactivity patterns .

- Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently while maintaining its structural integrity. These include nucleophilic substitutions and coupling reactions that leverage its unique functional groups .

Material Science

The compound's unique properties also extend to material science applications:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance. The trifluoromethyl group is particularly useful in developing fluorinated polymers with specialized properties .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Butoxy and trifluoromethyl groups attached to phenol | Drug development, organic synthesis |

| 3-(tert-Butoxy)-4-(trifluoromethyl)aniline | Similar functional groups on aniline | Pharmaceutical intermediates |

| 3-Nitro-5-(trifluoromethyl)phenol | Nitro group instead of butoxy | Organic synthesis |

Mechanism of Action

The mechanism of action of 3-Butoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins. The phenol group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Trifluoromethylphenols

3-Bromo-5-(trifluoromethyl)phenol

- Structure : Bromine at position 3, -CF₃ at position 5.

- Molecular Weight : 241.01 g/mol.

- Purity : Commercial sources report >98% purity (GC-MS/NMR) .

- Applications : Used as an intermediate in pharmaceutical synthesis.

3-Chloro-5-(trifluoromethyl)phenol

- Structure : Chlorine at position 3, -CF₃ at position 5.

- Molecular Weight : 196.56 g/mol.

- Purity : ≥97% purity (commercial sources) .

- Applications : Precursor for agrochemicals.

- Comparison : The smaller Cl substituent reduces steric hindrance compared to butoxy, favoring reactions requiring planar transition states .

3-Fluoro-5-(trifluoromethyl)phenol

Amino- and Hydroxy-Substituted Analogs

3-Amino-5-(trifluoromethyl)phenol

- Structure: Amino group (-NH₂) at position 3, -CF₃ at position 5.

- Synthesis: Reduction of nitro precursors (e.g., 3-nitro-5-(trifluoromethyl)phenol) with disodium sulfide (97% yield) .

- Applications : Key intermediate in nilotinib (anticancer drug) synthesis .

- Comparison: The amino group enables hydrogen bonding and participation in Schiff base formation, contrasting with the ether-linked butoxy group’s inertness .

Alkoxy-Substituted Analogs

3-Methoxy-5-(trifluoromethyl)phenol

Complex Derivatives

5-(2-Chlorobenzyl)-3-trifluoromethylphenol

Table 1: Key Properties of Selected Compounds

| Compound | Substituents (Position) | Molecular Weight (g/mol) | logP* | pKa* | Purity (%) | Applications |

|---|---|---|---|---|---|---|

| 3-Butoxy-5-(trifluoromethyl)phenol | -OC₄H₉ (3), -CF₃ (5) | ~252.2 | ~3.8 | ~8.5 | N/A | Agrochemicals, Pharma |

| 3-Bromo-5-(trifluoromethyl)phenol | -Br (3), -CF₃ (5) | 241.01 | ~2.9 | ~7.2 | >98 | Synthetic intermediates |

| 3-Fluoro-5-(trifluoromethyl)phenol | -F (3), -CF₃ (5) | 180.1 | ~1.8 | ~6.5 | ≥97 | Catalysis, Drug discovery |

| 3-Amino-5-(trifluoromethyl)phenol | -NH₂ (3), -CF₃ (5) | 193.1 | ~1.2 | ~9.8 | >97 | Anticancer agents |

*Estimated values based on structural analogs.

Structure-Activity Relationships (SAR)

- Lipophilicity : The butoxy group increases logP, enhancing blood-brain barrier penetration compared to F or Cl analogs .

- Acidity : Electron-withdrawing groups (e.g., -CF₃, -F) lower pKa, increasing solubility in basic conditions .

- Synthetic Utility: Bromo and amino derivatives are more reactive in cross-coupling and condensation reactions, respectively .

Q & A

Q. What are the recommended synthetic routes for 3-butoxy-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A two-step synthesis is common:

Etherification : React 5-(trifluoromethyl)phenol with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product. Yield and purity (>95%) depend on stoichiometric control of the alkylation step and rigorous removal of unreacted phenol derivatives via HPLC .

- Key Characterization : Confirm structure via ¹⁹F NMR (δ −60 to −65 ppm for CF₃) and LC-MS (expected [M+H]⁺ ~ 250–260 m/z) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, such as acidity and solubility?

- Methodological Answer :

- Acidity : The electron-withdrawing CF₃ group lowers the pKa of the phenolic hydroxyl (pKa ~8–9) compared to unsubstituted phenol (pKa ~10). Measure via potentiometric titration in aqueous ethanol (50% v/v) .

- Solubility : Increased lipophilicity due to CF₃ and butoxy groups reduces water solubility (<1 mg/mL). Quantify via shake-flask method (UV-Vis at λmax ~270 nm) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ether bond (pH-dependent) and oxidation of the phenolic ring are primary instability mechanisms. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS can identify degradation products (e.g., 5-(trifluoromethyl)resorcinol) .

- Optimal Storage : Store in amber vials under argon at −20°C, with desiccants (silica gel). Monitor via periodic ¹H NMR to detect trace hydrolysis .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces. The CF₃ group deactivates the ring, directing NAS to the para position relative to the butoxy group .

- Experimental Validation : React with NaNO₂/HCl (nitration) or Cl₂/FeCl₃ (chlorination) and analyze regioselectivity via GC-MS .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (MP) for this compound: How to reconcile these differences?

- Methodological Answer :

- Source Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Reproduce MP measurements using DSC (heating rate 5°C/min under N₂) and cross-validate with XRD to confirm crystalline phase .

- Standardization : Recrystallize from toluene/hexane (1:3) to ensure >99% purity before MP determination .

Experimental Design Considerations

Q. What protocols minimize side-product formation during large-scale synthesis of this compound?

- Methodological Answer :

- Reactor Design : Use a jacketed reactor with precise temperature control (±1°C) to avoid thermal degradation.

- In Situ Monitoring : Employ FTIR to track consumption of 1-bromobutane (C-Br stretch at 550–600 cm⁻¹) and optimize reaction termination .

- Workup : Extract with dichloromethane (3× volumes) and wash with 5% NaOH to remove unreacted phenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.